Product packaging for Fmoc-Phe(3-Me)-OH(Cat. No.:CAS No. 211637-74-0)

Fmoc-Phe(3-Me)-OH

Cat. No.: B557903
CAS No.: 211637-74-0
M. Wt: 401.5 g/mol
InChI Key: NJXPSSISZLAXRE-QHCPKHFHSA-N
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Description

Contextualization of Fmoc-Phe(3-Me)-OH within Peptide Chemistry

This compound is a member of the extensive family of Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino terminus of the amino acid. This protection is crucial during peptide chain elongation, preventing unwanted side reactions and ensuring that amino acids are coupled sequentially in the desired order. The "Phe(3-Me)" designation indicates that the phenylalanine residue has a methyl group substituted at the meta (3-) position of its phenyl ring. This specific modification alters the steric and electronic properties of the phenylalanine side chain compared to its natural counterpart, influencing the resulting peptide's conformation, stability, and interaction with biological targets.

Significance of Modified Amino Acids in Biomedical Research

The incorporation of non-natural or modified amino acids into peptides is a cornerstone strategy in modern peptide-based drug discovery and research. These modifications serve multiple purposes:

Enhanced Stability: Introducing modified amino acids can increase resistance to enzymatic degradation (proteolysis), thereby extending the in vivo half-life of therapeutic peptides.

Altered Pharmacokinetics: Modifications can influence peptide solubility, bioavailability, and distribution within the body.

Improved Binding Affinity and Selectivity: Altering the side chain of an amino acid can fine-tune interactions with target receptors or enzymes, leading to increased potency and specificity.

Conformational Control: Specific modifications can induce or stabilize particular secondary structures (e.g., helices, turns), which are critical for peptide function.

Probing Structure-Activity Relationships (SAR): By systematically introducing different modifications, researchers can elucidate which structural features are essential for a peptide's biological activity.

Historical Development and Evolution of Fmoc Chemistry in Peptide Synthesis

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the 1960s revolutionized the ability to synthesize peptides. Initially, the tert-butyloxycarbonyl (Boc) protecting group strategy was dominant. However, the introduction of the fluorenylmethoxycarbonyl (Fmoc) group in the late 1970s by Atherton and Sheppard marked a significant advancement acs.orgu-szeged.huhzdr.de. Fmoc chemistry offers several advantages over Boc chemistry, including milder deprotection conditions (using a base like piperidine (B6355638) rather than strong acid), which are more compatible with acid-sensitive amino acid side chains and modifications. This orthogonality, where the N-terminal protecting group is removed under basic conditions while side-chain protecting groups are typically acid-labile, allows for greater flexibility in peptide design and synthesis. The widespread adoption of Fmoc SPPS has made the synthesis of complex and modified peptides more accessible and efficient, driving innovation in peptide therapeutics and research acs.orgu-szeged.huhzdr.de.

Overview of the Research Landscape for this compound

This compound is utilized as a specialized building block in the synthesis of peptides where the specific properties conferred by a 3-methylphenylalanine residue are desired. While direct, extensive quantitative research findings specifically detailing the impact of this compound in published studies are not widely available in the searched literature, its utility is understood within the broader context of modified amino acid incorporation.

The 3-methyl substitution on the phenylalanine ring is expected to influence the peptide's characteristics by:

Modifying Hydrophobicity: The methyl group can subtly alter the hydrophobic interactions of the side chain.

Introducing Steric Effects: The presence of the methyl group can affect the local conformation of the peptide backbone and the binding interactions with target molecules.

Altering Electronic Properties: The electron-donating nature of the methyl group can influence the phenyl ring's electronic distribution.

Researchers employ such modified amino acids to explore structure-activity relationships (SAR) and to optimize peptide performance. For instance, studies investigating opioid peptides have incorporated different stereoisomers of 3-methylphenylalanine to understand their impact on receptor binding and activity, highlighting the compound's role in SAR investigations u-szeged.hu. Similarly, in the context of enzyme inhibition, such as with Cathepsin B, 3-methylphenylalanine has been introduced at specific positions (e.g., P2) to probe binding pocket specificity and determine kinetic parameters, indicating its use in biochemical assays. While specific quantitative data (e.g., IC50 values, binding affinities) for peptides containing this compound were not found in the reviewed literature, its application is within the established paradigm of using modified amino acids to fine-tune peptide properties for therapeutic and research purposes.

Compound Information

PropertyValue
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-3-methyl-L-phenylalanine
Abbreviation This compound
CAS Number 211637-74-0
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.45 g/mol
Classification Fmoc-protected amino acid derivative

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H23NO4 B557903 Fmoc-Phe(3-Me)-OH CAS No. 211637-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16-7-6-8-17(13-16)14-23(24(27)28)26-25(29)30-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXPSSISZLAXRE-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00943488
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-methylphenylalanine
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Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211637-74-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methyl-L-phenylalanine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-methylphenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-3-methylphenylalanine
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Synthesis Methodologies and Optimization in Chemical Research

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Phe(3-Me)-OH

This compound is a valuable non-canonical amino acid derivative employed in Fmoc-based SPPS. The incorporation of the methyl group on the phenyl ring modifies the physicochemical properties of the amino acid, influencing its behavior during peptide synthesis and the characteristics of the resulting peptide. This modification can enhance hydrophobicity and potentially impact peptide folding and aggregation propensities. Its use is particularly noted in research aimed at developing novel peptide-based therapeutics and understanding structure-activity relationships. chemimpex.commedchemexpress.com

Integration into Fmoc/tBu Strategy

The Fmoc/tBu strategy is a widely adopted method for SPPS, characterized by the base-labile Fmoc group protecting the α-amino terminus and acid-labile tert-butyl (tBu) groups protecting reactive side chains. This compound seamlessly integrates into this strategy. The Fmoc group is readily removed under mild basic conditions (typically using piperidine), allowing for sequential coupling of amino acids. The side chain of phenylalanine derivatives, including this compound, is generally unprotected, simplifying the synthesis process. The orthogonality of the Fmoc/tBu strategy ensures that the removal of the Fmoc group does not affect the side-chain protecting groups or the peptide-resin linkage, which are cleaved by acid at the final stage of synthesis. nih.govcsic.esiris-biotech.de

Coupling Efficiency and Reaction Kinetics in SPPS

The efficiency of coupling amino acids is paramount for successful SPPS, as even minor inefficiencies at each step can lead to significant yield loss in longer peptides. This compound, like other Fmoc-amino acids, requires activation for coupling. Common activating agents include carbodiimides (e.g., DIC, DCC) in conjunction with additives like HOBt, HOAt, or OxymaPure, or uronium/phosphonium-based reagents such as HATU, HBTU, or PyBOP. unibo.itajpamc.comrsc.org The presence of the methyl group on the phenyl ring of this compound can influence its steric and electronic properties, potentially affecting coupling kinetics compared to unsubstituted phenylalanine. While specific kinetic data for this compound is not extensively detailed in general literature, optimization studies for SPPS often involve testing various coupling reagents and conditions to achieve high coupling yields, typically aiming for over 99% completion per step. acs.orgnih.gov

Role in Overcoming Peptide Aggregation and Facilitating "Difficult" Sequences

Pseudoproline dipeptides (e.g., Fmoc-Phe-Ser[psi(Me,Me)pro]-OH) are well-established tools for disrupting aggregation by introducing a conformational "kink" and reducing β-sheet formation. nih.govchempep.comchemimpex.com While this compound is not a pseudoproline, modified amino acids are generally explored for their ability to improve the synthesis of challenging sequences. The methyl group's influence on hydrophobicity and local conformation might play a role in modulating aggregation, though this is highly sequence-dependent.

The efficiency of coupling and the minimization of side reactions directly impact the purity of the crude peptide obtained after cleavage from the resin. Incomplete couplings lead to deletion sequences, while other side reactions can generate truncated sequences or modified residues. By facilitating more efficient coupling and potentially mitigating aggregation, this compound can contribute to higher crude peptide purity. Studies on analogous modified amino acids and general SPPS optimization highlight that improved coupling efficiency generally translates to higher purity. chempep.comacs.org For instance, research on green solvents in SPPS has shown that certain solvent systems, combined with appropriate coupling agents, can lead to higher crude peptide purities, even for challenging sequences. acs.org

Racemization, the conversion of a chiral amino acid to a mixture of enantiomers (L and D forms), is a critical concern in peptide synthesis, especially for residues like phenylalanine. Racemization can occur during the activation step of amino acid coupling or during Fmoc deprotection. The choice of coupling reagents and reaction conditions significantly influences the extent of racemization. For example, certain coupling agents like COMU have demonstrated superior racemization suppression compared to HOBt-based reagents. mesalabs.com While specific data on the racemization propensity of this compound is not widely published, general principles of SPPS dictate that careful selection of coupling agents and conditions is essential to maintain the stereochemical integrity of all amino acid residues, including modified ones. The N-methylation in some amino acid derivatives has been shown to reduce racemization during coupling. merckmillipore.com

Automation and High-Throughput Synthesis Strategies

The Fmoc/tBu strategy is highly amenable to automation due to the mild conditions required for Fmoc removal and the absence of corrosive reagents during the synthesis cycles. Automated peptide synthesizers can efficiently perform the repetitive cycles of deprotection, washing, coupling, and washing, making them ideal for both research and production scales. This compound can be readily incorporated into automated synthesis workflows, allowing for the rapid assembly of peptides containing this modified residue. High-throughput synthesis strategies, often employed in drug discovery for generating peptide libraries, also benefit from the robustness and automation compatibility of Fmoc-SPPS. chemimpex.comnih.gov

Applications in Peptide Based Therapeutics and Drug Discovery

Design and Synthesis of Bioactive Peptides Incorporating Fmoc-Phe(3-Me)-OH

The incorporation of this compound into peptide sequences is a strategic approach employed in medicinal chemistry to enhance the therapeutic potential of bioactive peptides. chemimpex.com This is primarily achieved through solid-phase peptide synthesis (SPPS), where the Fmoc protecting group facilitates the efficient and sequential addition of amino acids to a growing peptide chain. chemimpex.comchemimpex.com

The introduction of the 3-methyl-phenylalanine residue can significantly influence the conformation of a peptide. This alteration in three-dimensional structure can lead to a more favorable interaction with its biological target, such as a receptor or enzyme, thereby enhancing its therapeutic efficacy. chemimpex.comchemimpex.com By modifying the peptide's structure, it is possible to fine-tune its binding affinity and specificity, leading to more potent and targeted therapeutic agents. The methyl group can also introduce hydrophobic interactions that may be crucial for binding to the target protein. chemimpex.com

A study on H-Phe-Phe-NH2 analogues as ligands for the substance P 1–7 binding site demonstrated that modifications to the phenylalanine residues, including methylation, could improve affinity. acs.org

Table 1: Research Findings on Modified Peptides

Peptide Analogue Modification Observed Effect Reference
H-Phe-Phe-NH2 AnalogueMethylation of PhenylalanineImproved binding affinity to the substance P 1–7 binding site. acs.org

A significant challenge in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The incorporation of unnatural amino acids like 3-methyl-phenylalanine can enhance the metabolic stability of peptides. acs.orgnih.gov The methyl group can sterically hinder the approach of proteolytic enzymes, thereby slowing down the degradation process and increasing the peptide's half-life in circulation. acs.org This improved stability contributes to greater bioavailability, meaning a higher proportion of the administered drug reaches its target. chemimpex.comchemimpex.com Research has shown that backbone modifications, such as the insertion of methyl-amino acids, are an effective strategy for extending the plasma half-life of peptide drugs. nih.gov

In a study of constrained H-Phe-Phe-NH2 analogues, methylation was shown to significantly improve metabolic stability. For instance, certain methylated analogues exhibited low or moderate risk for high first-pass metabolism and an increased half-life of up to 50 times compared to the parent compound. acs.org

The pharmacokinetic profile of a peptide, which includes its absorption, distribution, metabolism, and excretion (ADME), can be favorably altered by the inclusion of this compound. The increased hydrophobicity imparted by the methyl group can influence how the peptide interacts with biological membranes, potentially improving its absorption and distribution to target tissues. chemimpex.com By enhancing metabolic stability, the rate of clearance is reduced, leading to a longer duration of action. acs.org

Development of Peptide Libraries for Drug Screening

This compound is a valuable component in the construction of peptide libraries, which are large collections of diverse peptides used in high-throughput screening to identify new drug candidates. chemimpex.comchemimpex.com

Peptide libraries are often generated using combinatorial chemistry techniques, such as the "split-and-pool" synthesis method. nih.gov In this process, a solid support resin is divided into multiple portions, and a different amino acid is coupled to each portion. The portions are then pooled, mixed, and re-divided for the next coupling cycle. This allows for the rapid generation of millions of unique peptide sequences. This compound, along with other natural and unnatural amino acids, can be readily incorporated into these libraries using standard Fmoc-based solid-phase peptide synthesis protocols. nih.govnih.govresearchgate.net This inclusion of diverse building blocks is crucial for creating libraries with extensive structural and functional diversity. researchgate.net

Table 2: Key Components in Combinatorial Peptide Library Synthesis

Component Function Reference
Solid Support Resin (e.g., TentaGel)Provides a solid matrix for peptide synthesis. nih.govnih.gov
Fmoc-Protected Amino AcidsBuilding blocks for the peptide chains. nih.govnih.gov
Coupling Reagents (e.g., HBTU, DIC)Facilitate the formation of peptide bonds. nih.govnih.gov
Deprotection Reagents (e.g., Piperidine)Remove the Fmoc group to allow for the next coupling step. nih.gov

Once a peptide library is synthesized, it can be screened against a specific biological target to identify "hit" compounds that exhibit the desired activity. chemimpex.com These hits can then be further optimized to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties. The inclusion of this compound in these libraries increases the probability of discovering novel peptide-based drugs with enhanced therapeutic profiles. The unique structural features it provides can lead to the identification of ligands with high affinity and specificity for their targets. chemimpex.comnih.gov

Targeted Drug Delivery Systems

The design of delivery systems that can transport therapeutic agents specifically to diseased cells or tissues is a cornerstone of modern pharmacology. Peptides containing this compound are being explored for their potential in creating such targeted systems, owing to the compound's influence on peptide structure and function.

Bioconjugation with Biomolecules

Bioconjugation, the process of linking a peptide to another biomolecule such as an antibody or a drug, is a key strategy in developing targeted therapies. asm.orgnih.gov this compound serves as a critical component in the solid-phase peptide synthesis (SPPS) of peptides intended for these conjugates. asm.org The inclusion of 3-methyl-L-phenylalanine can enhance the hydrophobic interactions of the resulting peptide, which can be crucial for its binding affinity and specificity to the target biomolecule or receptor. asm.org

Table 1: Examples of Biomolecule Conjugation Strategies for Targeted Delivery

Conjugate TypeDescriptionRole of Modified Peptides
Peptide-Drug Conjugates (PDCs) A targeting peptide is linked to a cytotoxic drug, directing the drug to specific cells, often cancer cells. researchgate.netPeptides containing modified amino acids can exhibit enhanced binding to target receptors and improved stability. spandidos-publications.com
Antibody-Drug Conjugates (ADCs) A monoclonal antibody is connected to a potent drug, leveraging the antibody's specificity for targeted delivery. rsc.orgPeptidic linkers, often synthesized using Fmoc-amino acids, connect the antibody and the drug, influencing the conjugate's stability and release characteristics. nih.gov
Peptide-Radionuclide Conjugates A peptide that targets tumor cells is conjugated to a radionuclide for diagnostic imaging (e.g., PET) or targeted radiotherapy.The peptide's sequence, which can include modified residues, is critical for receptor affinity and specific tumor uptake.

Integration with Nanoparticles and Other Delivery Vehicles

Fmoc-protected amino acids, particularly those with aromatic moieties like phenylalanine derivatives, have a well-documented ability to self-assemble into various nanostructures, including nanoparticles, nanofibers, and hydrogels. mdpi.comfrontiersin.orgacs.org This property is driven by non-covalent interactions such as π-π stacking of the fluorenyl and phenyl groups, as well as hydrogen bonding. mdpi.com These self-assembled nanostructures are highly promising as vehicles for drug delivery. acs.org

The incorporation of this compound can influence the morphology and stability of these self-assembled systems. Research has demonstrated that even small modifications to the phenylalanine ring can significantly alter the resulting nanostructures. acs.org These peptide-based nanoparticles and hydrogels can encapsulate hydrophobic drugs, such as the anticancer agent doxorubicin, protecting them from degradation in the bloodstream and facilitating their controlled release at the target site. uniroma1.itnih.govresearchgate.net The stimuli-responsive nature of these materials, such as sensitivity to pH changes in the tumor microenvironment, allows for triggered drug release, enhancing therapeutic efficacy while minimizing systemic toxicity. mdpi.comnih.gov

Table 2: Self-Assembled Fmoc-Amino Acid-Based Nanocarriers

Nanocarrier TypeDriving Force for AssemblyTherapeutic ApplicationExample Drug
Nanoparticles π-π stacking, hydrophobic interactions mdpi.comCancer chemotherapy acs.orgDoxorubicin nih.govresearchgate.net
Hydrogels Hydrogen bonding, π-π stacking mdpi.comLocalized and sustained drug delivery uniroma1.itDoxorubicin, Paclitaxel frontiersin.org
Nanofibers π-π interlocking, β-sheet formation mdpi.comScaffolds for tissue engineering and drug releaseNot specified

Research in Specific Disease Areas

The application of peptides synthesized with this compound extends to research focused on specific and challenging diseases. The ability to fine-tune peptide properties by incorporating this modified amino acid is a significant advantage in designing novel therapeutic candidates.

Cancer Research

In the field of oncology, there is a continuous search for more effective and less toxic treatments. Anticancer peptides (ACPs) represent a promising class of therapeutics that can selectively target and destroy cancer cells. spandidos-publications.comnih.gov The introduction of unnatural amino acids, such as 3-methyl-L-phenylalanine, into ACP sequences is a strategy employed to enhance their stability against proteolytic degradation and to improve their cytotoxic potency. spandidos-publications.comnih.gov

The increased hydrophobicity provided by the methyl group on the phenyl ring can enhance the peptide's affinity for the cancer cell membrane, a key step in the mechanism of action for many ACPs. spandidos-publications.com Studies on temporin-SHa analogs, for instance, have shown that substitutions with atypical amino acids can lead to broad-spectrum antibacterial and anticancer effects. researchgate.net While not specifically mentioning the 3-methyl derivative, this research highlights the principle of improving efficacy through such modifications. Furthermore, self-assembling nanoparticles and hydrogels constructed from Fmoc-phenylalanine derivatives are being extensively investigated as delivery systems for conventional chemotherapy drugs like doxorubicin, aiming to improve their therapeutic index. acs.orguniroma1.itmdpi.com

Neurological Disorders and Neuropeptide Studies

Neuropeptides are crucial signaling molecules in the nervous system, involved in a wide range of physiological processes, and their dysregulation is implicated in various neurological disorders. nus.edu.sgresearchgate.netmdpi.com The development of neuropeptide analogs with improved stability and receptor selectivity is a key area of research for treating these conditions. google.com

This compound is a valuable tool in the synthesis of such analogs. The modification of native peptide sequences, for example in Substance P, is critical for their biological activity and metabolic stability. psu.eduacs.org The introduction of a methyl group on the phenylalanine residue can constrain the conformational flexibility of the peptide, potentially leading to a more favorable interaction with its target receptor and increased resistance to enzymatic degradation. nih.gov While direct studies detailing the use of this compound in specific, named neuropeptide analogs for neurological disorders are not abundant in readily available literature, the foundational research into structure-activity relationships of neuropeptides strongly supports the utility of such modified amino acids in this field. acs.orgnih.gov

Peptidomimetic Design and Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, a strategy employed to develop therapeutic peptides with improved pharmacological properties. sigmaaldrich.com Natural peptides often suffer from limitations such as poor stability against enzymatic degradation and low bioavailability. Introducing non-proteinogenic amino acids, such as this compound, addresses these challenges by creating novel molecular scaffolds. sigmaaldrich.com These modified amino acids can induce specific conformational constraints, enhance binding affinity, and improve selectivity for biological targets. sigmaaldrich.comchemimpex.com The methyl group on the phenyl ring of this compound, for instance, enhances its hydrophobic properties, which can be a valuable attribute in the design of bioactive peptides. chemimpex.com This approach allows for the fine-tuning of a peptide's structure to optimize its therapeutic efficacy. chemimpex.com

Research has demonstrated that such substitutions can have a profound influence on the peptide's structural preferences. The methyl group can act as a conformational lock, favoring specific rotamers and thereby stabilizing secondary structures like β-turns or helices. researchgate.net In a study on zinc finger miniproteins, systematic "methyl-hopping" around a key phenylalanine ring, including methylation at the meta-position, was used to probe the dynamics of the protein's hydrophobic core. rsc.org These modifications broke the rotational symmetry of the phenyl ring, allowing for a more precise determination of its orientation and rotational flexibility through NMR spectroscopy, which are crucial factors for the stability of the tertiary fold. rsc.org

Computational studies and NMR spectroscopy are often used to elucidate the precise conformational impact of these unnatural residues. nih.govnih.gov In vasopressin analogues, for example, the incorporation of N-methylphenylalanine was shown to act as a structural restraint, determining the conformation of the analogues within the receptor binding cavity and the spatial arrangement of the aromatic side chains. nih.gov The altered conformation is a direct result of the steric bulk and modified electronic nature of the unnatural amino acid, which influences non-covalent intramolecular interactions, including hydrogen bonds and CH⋯π interactions, that dictate the final three-dimensional structure. rsc.org

Table 1: Influence of Phenylalanine Methylation on Peptide Structural Properties
Peptide SystemModificationObserved Structural EffectMethodologyReference
Zinc Finger Miniprotein (3YY1)Systematic methylation of Phe13 ring (including meta-position)Breaks rotational symmetry of the χ2-dihedral, allowing precise determination of ring orientation and flexibility. Affects the entropic contribution to fold stability.NMR Spectroscopy, MD Simulations rsc.org
Cyclic Peptide [cyclo(-Phe¹...-)]Substituents on the Phe¹ aromatic ringAlters CH⋯π interactions, which influences the equilibrium between folded and square conformations. Controls the flexibility of the Phe side chain.NMR Spectroscopy, X-ray Crystallography rsc.org
Vasopressin AnaloguesN-methylphenylalanine at positions 2 and 3Acts as a structural restraint, determining the conformation within the receptor and the mutual arrangement of aromatic side chains.Molecular Docking, NMR Spectroscopy nih.gov

The modification of amino acid side chains is a key strategy for optimizing the interaction between a peptide ligand and its biological receptor. sigmaaldrich.com By incorporating this compound, peptide chemists can alter the steric and electronic profile of a crucial residue to achieve a better fit within the receptor's binding pocket. chemimpex.comnih.gov This improved "match" can lead to significant enhancements in binding affinity, potency, and selectivity. nih.gov

Structure-activity relationship (SAR) studies have repeatedly shown that even minimal changes, such as the addition of a single methyl group, can have profound biological consequences. nih.gov In the field of opioid research, the substitution of phenylalanine with alkylated versions, including trimethyl-phenylalanine, in an encephalin analogue (EM-2) led to a switch in its activity profile at the δ-opioid receptor (DOR), converting it into an antagonist while retaining its activity at the μ-opioid receptor (MOR). nih.gov This demonstrates how a subtle side chain modification can fine-tune receptor selectivity, creating bifunctional ligands. nih.gov

Similarly, in studies on the δ-opioid antagonist TIPP-OH, systematic substitution with β-methylphenylalanine isomers revealed that such modifications profoundly influence potency, selectivity, and signal transduction. nih.gov For example, the [(2S,3R)-β-MePhe³]TIPP-OH analogue was found to be one of the most potent δ-antagonists reported, while the [(2R,3S)-β-MePhe³]TIPP-NH₂ analogue acted as a potent δ-agonist, highlighting how stereochemistry and side chain methylation can convert an antagonist into an agonist. nih.gov These findings underscore the power of using modified phenylalanine derivatives to explore the chemical space around a pharmacophore and to optimize its interaction with a target receptor.

Table 2: Effect of Phenylalanine Side-Chain Modification on Receptor Interaction
Peptide Analogue BaseModificationReceptor(s)Resulting Change in ActivityReference
Enkephalin Analogue (EM-2)Phe³ to trimethyl-phenylalanineμ-Opioid Receptor (MOR), δ-Opioid Receptor (DOR)Retained MOR agonism, induced DOR antagonism. nih.gov
TIPP-OH (Opioid Antagonist)Phe³ to (2S,3R)-β-MePhe³δ-Opioid ReceptorEnhanced δ-antagonist potency. nih.gov
TIPP-NH₂ (Opioid Antagonist)Phe³ to (2R,3S)-β-MePhe³δ-Opioid ReceptorConverted from an antagonist to a potent δ-agonist. nih.gov
Apelin-13Phe¹³ to β-dimethyl-Phe¹³Apelin Receptor (APJ)Little effect on ligand binding affinity. acs.org

Advanced Applications and Methodological Research

Protein Engineering and Functional Modulation

The precise control over a protein's three-dimensional structure is fundamental to dictating its function. The introduction of synthetically modified amino acids like 3-methyl-L-phenylalanine is a key technique in protein engineering, allowing for the fine-tuning of protein stability, conformation, and interaction profiles.

The addition of a methyl group to the phenyl ring of phenylalanine introduces steric bulk and alters the residue's hydrophobic and electronic character. These changes can be strategically employed to influence the conformational preferences of a peptide backbone. researchgate.net By replacing a standard phenylalanine residue with 3-methyl-L-phenylalanine, researchers can impose specific torsional constraints on the peptide, thereby favoring certain secondary structures such as α-helices or β-sheets. plos.org

Table 1: Influence of Phenylalanine Modifications on Peptide Properties
ModificationPrimary Structural EffectResulting Functional EnhancementExample Application
3-MethylationIncreases steric hindrance and hydrophobicityEnforces specific secondary structures; enhances protein stabilityDesign of stable helical peptidomimetics
FluorinationAlters electronic properties (quadrupole moment)Modulates aromatic interactions (e.g., cation-π)Probing electrostatic contributions to protein stability nih.gov
α-MethylationRestricts backbone dihedral angles (φ, ψ)Promotes helical conformationDevelopment of protease-resistant peptides nih.gov

For industrial applications, enzymes and antibodies must often possess high stability under harsh conditions, such as elevated temperatures or non-physiological pH. Protein engineering provides tools to enhance the robustness of these biological macromolecules. The substitution of natural amino acids with modified versions like 3-methyl-L-phenylalanine can be a viable strategy to improve stability.

The introduction of hydrophobic residues into an antibody's framework can increase its thermal stability. google.com The 3-methyl group on phenylalanine enhances its hydrophobicity, which can lead to more favorable packing within the hydrophobic core of an enzyme or an antibody's variable domain, thus increasing its resistance to denaturation. While direct examples of Fmoc-Phe(3-Me)-OH in industrial enzyme production are not widespread, the underlying principle of using hydrophobic analogs to bolster protein architecture is well-established in the field. google.com This approach can lead to enzymes with longer shelf-lives and antibodies that are more resilient for therapeutic or diagnostic purposes.

Advanced Derivatization and Labeling Studies

This compound is not only a tool for structural modulation but also a component in the synthesis of sophisticated peptides for methodological research. These include peptides designed for sensing, mapping protein interactions, and elucidating biochemical mechanisms.

While 3-methyl-L-phenylalanine is not intrinsically fluorescent, its structural properties can be exploited in the design of fluorescent peptide sensors. In such sensors, a fluorophore is often incorporated elsewhere in the peptide sequence. The binding of the peptide sensor to its target analyte can induce a conformational change, which alters the local environment of the fluorophore, resulting in a change in fluorescence intensity or wavelength.

The role of a residue like 3-methyl-L-phenylalanine in such a probe would be structural. Its steric bulk could be used to create a specific binding pocket or to orient other key residues, ensuring that the binding event is coupled to a significant and measurable conformational rearrangement. By influencing the peptide's structure, it helps to control the "off" and "on" states of the fluorescent signal.

Photo-crosslinking is a powerful technique used to identify transient or weak protein-protein interactions in their native cellular environment. nih.gov This method typically involves incorporating a non-canonical amino acid containing a photoactivatable moiety, such as a benzophenone (B1666685) or diazirine group, into a "bait" protein. researchgate.netresearchgate.net Upon exposure to UV light, this group forms a covalent bond with nearby interacting "prey" proteins, allowing them to be captured and identified by mass spectrometry.

This compound itself is not a photo-crosslinking agent as it lacks a photoactivatable group. However, it can be a critical component in the synthesis of peptide-based photo-probes. For example, a peptide designed to mimic the binding epitope of a protein could be synthesized with a photo-crosslinking amino acid (e.g., p-benzoyl-L-phenylalanine, Bpa) at one position and 3-methyl-L-phenylalanine at another. researchgate.net In this context, the 3-methyl-L-phenylalanine residue would serve to enhance the binding affinity or specificity of the peptide probe for its target, thereby increasing the efficiency and accuracy of the photo-crosslinking event.

Isotopic labeling is a cornerstone of mechanistic biochemistry, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov By incorporating atoms with a specific nuclear spin (e.g., ¹³C, ¹⁵N, ²H) at defined positions within a molecule, researchers can track transformations, map binding interfaces, and probe molecular dynamics.

This compound can be synthesized with isotopic labels at various positions, creating powerful tools for mechanistic studies. For example, labeling the methyl group with ¹³C or ²H (deuterium) provides a unique spectroscopic probe to monitor the local environment of the 3-methylphenyl side chain during an enzymatic reaction or a binding event. nih.govacs.org This allows for the precise measurement of distances, the characterization of dynamics, and the identification of contacts made by this specific side chain, offering detailed insights into the mechanism of action.

Table 2: Potential Isotopic Labeling Schemes for this compound and Their Applications
Labeling PositionIsotopePrimary Research ApplicationTechnique
Methyl Group Carbon¹³CProbing side-chain dynamics and protein-ligand interactions¹³C NMR Spectroscopy
Methyl Group Hydrogens²H (Deuterium)Simplifying ¹H NMR spectra of large proteins; studying dynamics²H NMR, ¹H-¹³C TROSY NMR
Aromatic Ring Carbons¹³CInvestigating aromatic interactions (π-π stacking, cation-π)Solid-State NMR, ¹³C NMR
Backbone Nitrogen¹⁵NTracking backbone conformation and hydrogen bonding¹H-¹⁵N HSQC NMR

Analytical Methodologies for Studying Protein Interactions and Dynamics

The incorporation of synthetic amino acid analogs like this compound into peptides provides unique probes for investigating protein structure, function, and interactions. The methyl group on the phenylalanine ring can influence local hydrophobicity and steric interactions, making it a valuable tool for molecular recognition studies. Advanced analytical techniques are essential to characterize these modified peptides and to study their behavior in biological systems.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), coupled with mass spectrometry (MS), are cornerstone techniques for the analysis of peptides containing 3-methyl-L-phenylalanine. HPLC is used to purify the synthesized peptide and to analyze its interactions with other molecules. The retention time of the peptide can provide insights into its hydrophobicity, which is altered by the methyl group.

Mass spectrometry is indispensable for confirming the successful incorporation of this compound into a peptide sequence and for studying its subsequent interactions. High-resolution mass spectrometry provides precise mass measurements, confirming the elemental composition of the modified peptide. Tandem mass spectrometry (MS/MS) is employed for peptide sequencing, where the peptide is fragmented, and the resulting fragment ions reveal the amino acid sequence. nih.gov The presence of the 3-methyl-phenylalanine residue can influence the fragmentation pattern, providing unique spectral signatures. nih.gov For instance, studies on peptides containing phenylalanine show that the benzyl (B1604629) group significantly affects fragmentation, and similar effects would be expected from its methylated analog. nih.gov

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful combination for analyzing complex biological samples. sns.it In studies of protein interactions, peptides containing 3-methyl-L-phenylalanine can be used as baits to capture interacting proteins. The resulting complexes can be analyzed by LC-MS/MS to identify the binding partners. Furthermore, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging can be used to visualize the spatial distribution of these modified peptides within tissues, offering insights into their localization and metabolic fate. nih.gov

TechniqueApplication for Phe(3-Me)-containing PeptidesInformation Gained
HPLC Purification and analysis of synthetic peptides.Purity, hydrophobicity (based on retention time).
High-Resolution MS Confirmation of peptide identity.Precise molecular weight and elemental composition.
Tandem MS (MS/MS) Peptide sequencing and structural characterization.Amino acid sequence confirmation, location of the modification.
LC-MS/MS Analysis of protein-peptide interaction complexes.Identification of binding partners, characterization of post-translational modifications. sns.it
MALDI-MS Imaging Visualization of peptide distribution in tissues.Spatial localization, insights into metabolic processes. nih.gov

The efficiency of incorporating modified amino acids like this compound during Solid-Phase Peptide Synthesis (SPPS) is critical for obtaining high-purity final products. Real-time monitoring techniques are increasingly employed to track the progress of coupling and deprotection steps, allowing for immediate adjustments and optimization. rsc.org

A common method for real-time monitoring in Fmoc-based SPPS involves in-line UV-Vis spectroscopy. fu-berlin.de The Fmoc protecting group has a characteristic UV absorbance. During the deprotection step, typically using a piperidine (B6355638) solution, the cleaved Fmoc group is released as a dibenzofulvene-piperidine adduct, which can be quantified by measuring its absorbance in the flow-through from the reactor. semanticscholar.orgresearchgate.net By integrating the UV absorbance signal over time, the extent of Fmoc removal can be calculated, providing a direct measure of the deprotection efficiency for the preceding amino acid. This allows for the detection of incomplete reactions, which might signal aggregation or steric hindrance issues, potentially caused by the modified amino acid. fu-berlin.de

Another advanced technique involves the use of a variable bed flow reactor. rsc.orgresearchgate.net This method monitors changes in the resin bed volume, which swells during successful amino acid coupling and shrinks during Fmoc deprotection and in cases of on-resin aggregation. fu-berlin.de By tracking these volume changes in real-time, it is possible to assess the efficiency of each coupling cycle. researchgate.net For instance, a stalled or incomplete swelling during the coupling of this compound would indicate a "difficult coupling," prompting the operator to extend the reaction time or employ stronger coupling reagents before proceeding to the next step. fu-berlin.de

Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized to model the kinetics of coupling reactions in SPPS by analyzing aliquots of the reaction mixture at different time points. acs.org This provides detailed information on reaction rates and conversion percentages. acs.org

Monitoring TechniquePrincipleKey Parameter MonitoredApplication in this compound Synthesis
UV-Vis Spectroscopy Spectrophotometric detection of the cleaved Fmoc-dibenzofulvene adduct. fu-berlin.deUV absorbance of the effluent from the reactor.Quantifies the efficiency of the deprotection step after coupling this compound.
Variable Bed Flow Reactor Measurement of resin volume changes corresponding to reaction progress. fu-berlin.deresearchgate.netResin bed volume/pressure differential.Monitors the efficiency of the this compound coupling step by observing resin swelling. fu-berlin.de
RP-HPLC Analysis Chromatographic separation and quantification of reactants and products. researchgate.netPeak areas of Fmoc-amino acid and the cleaved dibenzofulvene.Provides kinetic data on the Fmoc deprotection reaction. researchgate.net
NMR Spectroscopy "Cleave and analyze" approach to determine reaction conversion. acs.org1H NMR spectra of reaction supernatant.Models the kinetics and determines the completion of the coupling reaction. acs.org

Future Directions and Emerging Research Avenues

Computational Design and In Silico Screening of Peptides Containing Fmoc-Phe(3-Me)-OH

The integration of computational tools is set to revolutionize the design of peptides incorporating this compound. Advances in molecular modeling and machine learning are enabling the in silico design and screening of peptide libraries with tailored properties. nih.govnih.gov

Key Research Thrusts:

Predictive Modeling: Developing algorithms to predict how the 3-methyl substitution on the phenylalanine residue influences peptide structure, stability, and binding affinity to biological targets. nih.gov These models can significantly reduce the time and cost associated with experimental screening.

Virtual Screening: Employing high-throughput virtual screening to identify lead peptide sequences containing this compound with high potential for specific therapeutic applications, such as enzyme inhibition or receptor antagonism. mdpi.complos.org

Table 1: Computational Approaches in Peptide Design

Computational TechniqueApplication for this compound PeptidesPotential Outcome
Molecular Dynamics (MD) SimulationsSimulating the conformational dynamics of peptides in different environments to assess stability and flexibility. nih.govPrediction of stable peptide structures and their interactions with target molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM)Investigating the electronic effects of the methyl group on peptide bonds and interactions.A more accurate understanding of binding energies and reaction mechanisms.
Machine Learning AlgorithmsTraining models on existing peptide data to predict the bioactivity of novel sequences containing this compound. nih.govRapid identification of promising peptide candidates for further experimental validation.
Pharmacophore ModelingDeveloping 3D models of the essential features required for a peptide to bind to a specific target. mdpi.comDesign of peptides with optimized binding characteristics.

Novel Protecting Group Strategies and Cleavage Technologies

While the Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), research into new protecting groups and cleavage methods continues to evolve, aiming for greater efficiency, sustainability, and compatibility with sensitive modifications. ambiopharm.comcreative-peptides.com

Emerging Trends:

Orthogonal Protecting Groups: The development of novel protecting groups that are compatible with the Fmoc strategy but can be removed under different, highly specific conditions. ub.eduug.edu.pl This would allow for more complex peptide modifications, such as site-specific labeling or branching.

Enzymatic Cleavage: Exploring the use of enzymes for the deprotection of amino acids, offering a highly selective and mild alternative to chemical methods. While not yet standard for Fmoc removal, this is an area of active research.

Photolabile Protecting Groups: The use of light to remove protecting groups offers spatial and temporal control over peptide synthesis. acs.org Integrating photolabile groups compatible with this compound could enable novel synthetic strategies.

Greener Cleavage Reagents: A push towards developing more environmentally friendly cleavage cocktails that reduce the reliance on hazardous chemicals like trifluoroacetic acid (TFA). ambiopharm.comacs.org

Expanding the Scope of Bioconjugation Chemistries

Bioconjugation, the process of linking a peptide to another molecule, is crucial for developing advanced diagnostics, targeted drug delivery systems, and novel biomaterials. rsc.orglibretexts.orgvectorlabs.com The unique structure of this compound can be leveraged in various bioconjugation strategies.

Future Applications:

Site-Specific Modifications: Developing methods for the selective modification of the phenyl ring of the 3-methyl-phenylalanine residue. This could involve C-H activation or other targeted chemical reactions to attach reporter molecules, imaging agents, or other functional moieties. ntu.ac.uksemanticscholar.org

"Click" Chemistry: Incorporating functionalities into peptides containing this compound that are amenable to "click" chemistry reactions, such as azide-alkyne cycloadditions. vectorlabs.com This would allow for the efficient and specific attachment of a wide range of molecules.

Native Chemical Ligation: Utilizing peptides containing this compound in native chemical ligation to synthesize larger proteins with unique properties conferred by the modified amino acid. libretexts.org

Integration with Advanced Biological Systems for In Vivo Studies

A critical step in the development of therapeutic peptides is the evaluation of their performance in living systems. Future research will focus on integrating peptides containing this compound into advanced biological models for comprehensive in vivo studies.

Research Directions:

Cell-Penetrating Peptides: Designing and synthesizing cell-penetrating peptides that incorporate this compound to enhance their ability to cross cell membranes and deliver therapeutic payloads. The increased hydrophobicity from the methyl group could play a significant role here. nih.gov

Organ-on-a-Chip Models: Utilizing microfluidic organ-on-a-chip platforms to study the pharmacokinetics and pharmacodynamics of these peptides in a more physiologically relevant environment, bridging the gap between cell culture and animal models.

Targeted Drug Delivery: Developing peptide-drug conjugates where the peptide sequence containing 3-methyl-phenylalanine acts as a targeting ligand, directing a cytotoxic agent to cancer cells or other diseased tissues. rsc.org

Development of Next-Generation Peptide-Based Biomaterials

The self-assembly of Fmoc-amino acids and short peptides into hydrogels and other nanostructures is a rapidly growing field with applications in tissue engineering, drug delivery, and regenerative medicine. rsc.orgrsc.orgmdpi.com The incorporation of this compound into these materials offers exciting possibilities for creating novel biomaterials with enhanced properties.

Potential Innovations:

Tunable Hydrogels: The methyl group on the phenyl ring can influence the intermolecular interactions that drive self-assembly, allowing for the fine-tuning of the mechanical properties, stability, and drug-release kinetics of the resulting hydrogels. rsc.orgresearchgate.net

Bioactive Scaffolds: Creating three-dimensional scaffolds for cell culture and tissue regeneration where the peptide itself has biological activity, for example, by mimicking the extracellular matrix or presenting specific signaling motifs. genscript.com

Stimuli-Responsive Materials: Designing biomaterials that undergo a structural change in response to specific stimuli, such as pH, temperature, or the presence of an enzyme, leading to the controlled release of a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing Fmoc-Phe(3-Me)-OH?

  • Methodology : this compound is synthesized via Fmoc protection of the amino group of 3-methyl-L-phenylalanine. Key steps include:

  • Dissolving 3-methyl-L-phenylalanine in a 1:1 mixture of water and acetone.
  • Adding Fmoc-Cl (1.2 equivalents) and Na₂CO₃ (2 equivalents) under nitrogen, stirring for 3–4 hours .
  • Purification via automated flash chromatography (e.g., using CHCl₃/MeOH/AcOH (90:8:2)) to achieve >95% purity .
    • Critical Parameters : Maintain pH >9 during Fmoc protection to avoid premature deprotection. Use inert atmosphere to prevent oxidation of the methyl substituent.

Q. How can solubility challenges of this compound in peptide synthesis be addressed?

  • Methodology :

  • Dissolve in polar aprotic solvents (e.g., DMF or DMSO) at 25 mM concentration for SPPS. For poor solubility, pre-activate with HBTU/HOBt in DMF for 30 minutes before coupling .
  • If precipitation occurs during SPPS, add 1–2% (v/v) TFA to improve solvation temporarily .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~15–18 min) to confirm purity (>99%) .
  • Mass Spectrometry : ESI-HRMS (expected [M-H]⁻: ~436.18) .
  • Chiral Analysis : Compare optical rotation ([α]D = -31° in DMF) to literature values to confirm stereochemical integrity .

Advanced Research Questions

Q. How does the 3-methyl substituent influence peptide secondary structure in self-assembling systems?

  • Methodology :

  • Incorporate this compound into model peptides (e.g., Fmoc-dipeptides) and analyze via CD spectroscopy and TEM. The methyl group enhances hydrophobic packing, promoting β-sheet formation over α-helix structures .
  • Compare with unmodified Phe or Phe(4-Me) analogs to assess steric and electronic effects on supramolecular assembly .

Q. What strategies resolve low coupling efficiency of this compound in automated SPPS?

  • Methodology :

  • Double Coupling : Extend reaction time to 2 hours per coupling step with 4-fold excess of activated amino acid.
  • Microwave-Assisted Synthesis : Apply 20 W microwave pulses (50°C, 5 min) to improve reaction kinetics .
  • Side-Chain Protection : Use temporary TFA-labile protecting groups (e.g., Trt) for the 3-methyl position to reduce steric hindrance during coupling .

Q. How can conflicting NMR data on this compound purity be resolved?

  • Methodology :

  • 2D NMR (HSQC, COSY) : Differentiate between residual solvent peaks (e.g., DMF-d₇) and impurities. For example, a singlet at δ 2.8 ppm in DMSO-d₆ may indicate residual HOBt, not product degradation .
  • Quantitative ¹³C NMR : Compare integrals of the Fmoc aromatic carbons (δ 120–140 ppm) with methyl group signals (δ 18–22 ppm) to quantify purity .

Q. What role does this compound play in designing protease-resistant peptide prodrugs?

  • Methodology :

  • Substitute Phe with Phe(3-Me) in cleavage sites (e.g., AP-1 protease substrate peptides). The methyl group sterically hinders protease access, reducing hydrolysis rates by >50% .
  • Validate stability via LC-MS/MS after incubating with human plasma (37°C, 24 h) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.